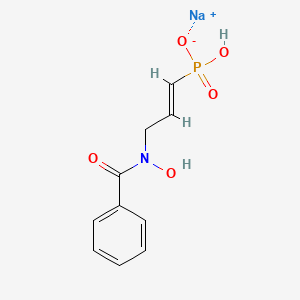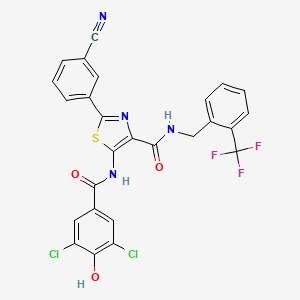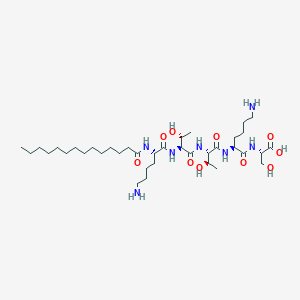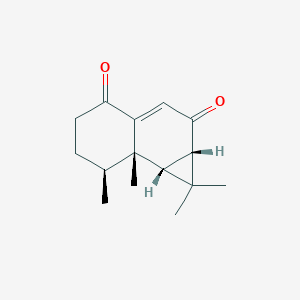
Triptoquinone H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triptoquinone H is a natural product isolated from the traditional Chinese medicinal plant Tripterygium hypoglaucum. This compound is known for its strong cytotoxic, immunomodulatory, and anti-inflammatory activities .
Métodos De Preparación
Triptoquinone H is typically extracted from the stems of Tripterygium wilfordii using a combination of silica gel, medium pressure liquid chromatography, Sephadex LH-20, and high-performance liquid chromatography . The structures of the isolated compounds are established through extensive spectroscopic methods and comparison with literature data .
Análisis De Reacciones Químicas
Triptoquinone H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Triptoquinone H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of quinones.
Biology: It is investigated for its cytotoxic effects on various cell lines, making it a potential candidate for cancer research.
Mecanismo De Acción
Triptoquinone H exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in cancer cells by disrupting cellular processes and inducing apoptosis.
Immunomodulation: It modulates the immune response by affecting the activity of immune cells and cytokines.
Anti-inflammatory: It inhibits the production of inflammatory mediators such as nitric oxide and cyclooxygenase-2.
The molecular targets and pathways involved in these mechanisms include inducible nitric oxide synthase and cyclooxygenase-2 .
Comparación Con Compuestos Similares
. Similar compounds include:
Triptoquinone A: Known for its ability to inhibit inducible nitric oxide synthase induction by lipopolysaccharide or interleukin-1β.
Triptoquinone B: Exhibits inhibitory activity on lipopolysaccharide-induced nitric oxide production in macrophages.
Hinokione: Another diterpene quinone with anti-inflammatory properties.
Triptoquinone H stands out due to its strong cytotoxic, immunomodulatory, and anti-inflammatory activities, making it a unique and valuable compound for scientific research .
Propiedades
Número CAS |
268541-23-7 |
|---|---|
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(4bS,8aR)-4b,8,8-trimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione |
InChI |
InChI=1S/C20H26O3/c1-11(2)13-10-14(21)17-12(18(13)23)6-7-15-19(3,4)16(22)8-9-20(15,17)5/h10-11,15H,6-9H2,1-5H3/t15-,20-/m0/s1 |
Clave InChI |
JRDCNBZYYIEMRB-YWZLYKJASA-N |
SMILES isomérico |
CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C |
SMILES canónico |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)


![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)




